molecular formula C17H17ClF2N2O5S B7693730 N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide

N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide

Cat. No. B7693730
M. Wt: 434.8 g/mol
InChI Key: XPZJWRJOTGMIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a complex molecule that has been synthesized using various methods and has shown promising results in scientific research. In

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide has several advantages and limitations for lab experiments. Its advantages include its potential applications in various scientific research fields and its ability to produce promising results in animal models. Its limitations include its complex structure, which makes it difficult to synthesize, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide. These include further studies on its mechanism of action, its potential applications in treating Alzheimer's disease and other neurodegenerative disorders, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments.

Synthesis Methods

The synthesis of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide involves the reaction of N-methyl-2-(4-phenoxyphenyl) acetamide with benzyl chloroformate and cyclohexylsulfamide in the presence of a base. The reaction produces N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide as a white solid, which can be purified using various techniques.

Scientific Research Applications

N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O5S/c1-26-7-6-21-28(24,25)12-3-5-16(13(18)9-12)27-10-17(23)22-15-4-2-11(19)8-14(15)20/h2-5,8-9,21H,6-7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJWRJOTGMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide

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